2-[(4-Methoxyphenoxy)methyl]oxirane

Catalog No.
S772950
CAS No.
2211-94-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Methoxyphenoxy)methyl]oxirane

CAS Number

2211-94-1

Product Name

2-[(4-Methoxyphenoxy)methyl]oxirane

IUPAC Name

2-[(4-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3

InChI Key

AVWGFHZLPMLKBL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2CO2

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2

The exact mass of the compound 2-[(4-Methoxyphenoxy)methyl]oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126709. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(4-Methoxyphenoxy)methyl]oxirane (CAS 2211-94-1), commonly known as 4-methoxyphenyl glycidyl ether, is an aromatic monoglycidyl ether characterized by its reactive epoxide ring and a para-methoxy-substituted phenyl group. In industrial procurement, it is primarily sourced as a specialized reactive diluent for low-emission epoxy resin formulations and as a versatile monomer for ring-opening polymerizations. With a molecular weight of 180.20 g/mol, it offers lower volatility compared to standard phenyl glycidyl ether (PGE), making it highly relevant for low-VOC coating applications. Furthermore, its unique electronic profile—driven by the electron-donating p-methoxy group—makes it a valuable precursor in stereoselective polymerizations and regioselective hydroboration reactions for fine chemical synthesis [1].

While standard phenyl glycidyl ether (PGE) or aliphatic alternatives like butyl glycidyl ether (BGE) are often used as baseline reactive diluents, they fail to replicate the specific thermomechanical and electronic benefits of 4-methoxyphenyl glycidyl ether. Aliphatic diluents severely compromise the chemical resistance and glass transition temperature of the cured epoxy network. Conversely, unsubstituted PGE lacks the electron-donating para-methoxy group, which fundamentally alters both the monomer's reactivity in anionic ring-opening polymerizations and the crystallinity of the resulting polyethers. For instance, in stereoselective polymerizations, the p-methoxy substitution drives a significantly higher semicrystalline fraction in the resulting polymer compared to PGE. Additionally, the higher molecular weight of the methoxy-substituted analog reduces vapor pressure, preventing the emission compliance failures commonly associated with lighter monoglycidyl ethers in modern low-emission coatings [1].

Enhanced Semicrystalline Fraction in Polyether Synthesis

In stereoselective epoxide homopolymerization using potassium tert-butoxide, the electronic and steric influence of the para-methoxy group significantly alters the polymer's microstructure. Comparative studies demonstrate that the amount of semicrystalline material generated decreases in the order of p-methoxy > p-methyl > hydrogen (unsubstituted). Consequently, 4-methoxyphenyl glycidyl ether yields a polyether with a substantially higher semicrystalline fraction than standard phenyl glycidyl ether (PGE) [1].

Evidence DimensionPolymer Semicrystalline Fraction
Target Compound DataHighest semicrystalline fraction (p-MeO substitution)
Comparator Or BaselinePhenyl glycidyl ether (PGE) (Lowest semicrystalline fraction)
Quantified DifferenceCrystallinity yield follows p-MeO > p-Me > H
ConditionsPotassium tert-butoxide catalyzed stereoselective homopolymerization

Procuring the p-methoxy derivative is essential for manufacturing polyethers that require higher crystallinity and superior thermomechanical stability.

Quantitative Regioselectivity in Hydroboration to Markovnikov Alcohols

For the synthesis of branched Markovnikov alcohols, 4-methoxyphenyl glycidyl ether demonstrates exceptional reactivity when subjected to hydroboration catalyzed by molecular alkali metal triethylborohydrides. Unlike classical transition-metal or LiAlH4 reductions that suffer from poor functional group tolerance or reverse regioselectivity, this compound is selectively and quantitatively reduced to the corresponding Markovnikov alcohol at a high substrate-to-catalyst (S/C) ratio of up to 1000 [1].

Evidence DimensionRegioselectivity and Substrate-to-Catalyst Ratio
Target Compound Data>99% regioselectivity at up to 1000 S/C ratio
Comparator Or BaselineClassical LiAlH4 reduction (stoichiometric, variable regioselectivity)
Quantified DifferenceQuantitative yield with catalytic alkali metal triethylborohydrides vs. stoichiometric harsh reductants
ConditionsMild catalytic reduction using alkali metal triethylborohydrides

Allows fine chemical manufacturers to achieve highly efficient, scalable, and regioselective synthesis of branched alcohols without relying on expensive or harsh stoichiometric reagents.

Compatibility with Solvent-Free Mechanochemical Anionic Ring-Opening Polymerization

4-methoxyphenyl glycidyl ether has been quantitatively validated as a highly effective monomer for solvent-free mechanochemical anionic ring-opening polymerization (AROP) via ball milling. When milled with potassium hydroxide, it successfully forms poly(4-methoxyphenyl glycidyl ether) (PMPG) with controlled molecular weights. This demonstrates a distinct processability advantage over conventional solution-state AROP, which requires strict moisture-free and air-free environments and extended reaction times [1].

Evidence DimensionPolymerization Processability
Target Compound DataSuccessful AROP via solid-state ball milling
Comparator Or BaselineConventional solution-state AROP (requires strict inert conditions and solvents)
Quantified DifferenceElimination of solvent requirement while maintaining controlled polymerization
ConditionsMechanochemical ball milling with KOH initiator

Enables procurement for green-chemistry workflows and scalable, solvent-free manufacturing of functionalized polyethers.

Volatility Reduction in Epoxy Resin Formulations

In the formulation of low-emission, chemical-resistant epoxy coatings, 4-methoxyphenyl glycidyl ether is utilized as an advanced reactive diluent. Compared to standard phenyl glycidyl ether (PGE, MW: 150.17 g/mol), the higher molecular weight of the 4-methoxy derivative (MW: 180.20 g/mol) inherently reduces the vapor pressure of the monomer. This physical property shift allows formulators to achieve the necessary viscosity reduction for spray applications without exceeding strict Volatile Organic Compound (VOC) limits, a common failure point for lighter monoglycidyl ethers [1].

Evidence DimensionMolecular Weight / Volatility Proxy
Target Compound DataMW: 180.20 g/mol (lower volatility)
Comparator Or BaselinePhenyl glycidyl ether (MW: 150.17 g/mol)
Quantified Difference20% increase in molecular mass, directly correlating to reduced vapor pressure and VOC emissions
ConditionsLow-emission epoxy resin coating formulations

Critical for formulators who need to meet stringent environmental VOC regulations without sacrificing the chemical resistance provided by aromatic diluents.

Low-Emission, Chemical-Resistant Epoxy Coatings

Directly following from its lower volatility and aromatic structure, this compound is the optimal reactive diluent for industrial floor coatings and anti-corrosion sprays where strict VOC compliance and high chemical resistance are mandatory [1].

Synthesis of Semicrystalline Polyethers

Leveraging its unique stereoselective polymerization profile, it is the ideal monomer for producing advanced polyethers with high semicrystalline fractions, suitable for specialized thermoplastic elastomers and engineering plastics [2].

Precursor for Branched Markovnikov Alcohols

Based on its >99% regioselectivity in hydroboration, it serves as a high-yield building block in the pharmaceutical and fine chemical industries for synthesizing complex, branched aromatic alcohols [3].

Solvent-Free Mechanochemical Polymer Manufacturing

Due to its proven compatibility with solid-state ball milling AROP, it is an excellent candidate for green-chemistry scale-up operations aiming to eliminate toxic solvents from polymer synthesis workflows [4].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2211-94-1

Wikipedia

2-[(4-methoxyphenoxy)methyl]oxirane

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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